(7-{[(4-chlorophenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol (7-{[(4-chlorophenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Brand Name: Vulcanchem
CAS No.: 892414-75-4
VCID: VC11888888
InChI: InChI=1S/C25H19ClFN3O2S/c1-14-22-19(16(12-31)11-28-14)10-20-24(32-22)29-23(18-4-2-3-5-21(18)27)30-25(20)33-13-15-6-8-17(26)9-7-15/h2-9,11,31H,10,12-13H2,1H3
SMILES: CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4F)SCC5=CC=C(C=C5)Cl)CO
Molecular Formula: C25H19ClFN3O2S
Molecular Weight: 480.0 g/mol

(7-{[(4-chlorophenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

CAS No.: 892414-75-4

Cat. No.: VC11888888

Molecular Formula: C25H19ClFN3O2S

Molecular Weight: 480.0 g/mol

* For research use only. Not for human or veterinary use.

(7-{[(4-chlorophenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol - 892414-75-4

Specification

CAS No. 892414-75-4
Molecular Formula C25H19ClFN3O2S
Molecular Weight 480.0 g/mol
IUPAC Name [7-[(4-chlorophenyl)methylsulfanyl]-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Standard InChI InChI=1S/C25H19ClFN3O2S/c1-14-22-19(16(12-31)11-28-14)10-20-24(32-22)29-23(18-4-2-3-5-21(18)27)30-25(20)33-13-15-6-8-17(26)9-7-15/h2-9,11,31H,10,12-13H2,1H3
Standard InChI Key NOCUHUFYVCZFFY-UHFFFAOYSA-N
SMILES CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4F)SCC5=CC=C(C=C5)Cl)CO
Canonical SMILES CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4F)SCC5=CC=C(C=C5)Cl)CO

Introduction

Chemical Identification and Structural Characteristics

Molecular Formula and Nomenclature

The compound is formally identified by the IUPAC name [7-[(4-chlorophenyl)methylsulfanyl]-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol and possesses the CAS registry number 892414-75-4. Its molecular formula, C₂₅H₁₉ClFN₃O₂S, corresponds to a molar mass of 480.0 g/mol.

Table 1: Key Identifiers

PropertyValue
CAS No.892414-75-4
Molecular FormulaC₂₅H₁₉ClFN₃O₂S
Molecular Weight480.0 g/mol
SMILESCC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4F)SCC5=CC=C(C=C5)Cl)CO
InChI KeyNOCUHUFYVCZFFY-UHFFFAOYSA-N
PubChem CID20900212

Structural Features

The molecule’s architecture comprises a triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene core, integrating nitrogen atoms at positions 4, 6, and 13, an oxygen atom at position 2 (oxa), and a methanol group at position 11. Key substituents include:

  • A 4-chlorophenylmethylsulfanyl group at position 7, contributing hydrophobic and electron-withdrawing characteristics.

  • A 2-fluorophenyl moiety at position 5, enhancing binding affinity through halogen interactions.

  • A methyl group at position 14, influencing steric and electronic properties.

The tricyclic framework’s fusion of oxa (oxygen-containing) and triaza (nitrogen-rich) rings suggests potential for diverse non-covalent interactions, such as hydrogen bonding and π-π stacking, critical for target engagement in biological systems.

Synthetic Pathways and Reaction Mechanisms

Purification and Characterization

Purification typically employs recrystallization from ethanol or methanol, while structural validation relies on NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For instance, the methyl group at position 14 would resonate near δ 2.1–2.3 ppm in ¹H NMR, and the methanol proton would appear as a broad singlet at δ 4.5–5.0 ppm.

Physicochemical Properties and Reactivity

Solubility and Stability

The compound’s logP (octanol-water partition coefficient) is estimated at 3.8–4.2, indicating moderate lipophilicity suitable for transmembrane permeability. Stability studies suggest susceptibility to hydrolysis under strongly acidic or basic conditions due to the sulfanyl ether and methanol groups, necessitating storage in anhydrous environments.

Reactivity Profile

  • Sulfanyl Group: Prone to oxidation, forming sulfoxides or sulfones under oxidative conditions (e.g., H₂O₂, mCPBA).

  • Methanol Group: Can undergo esterification or oxidation to a carboxylic acid.

  • Fluorophenyl Ring: Participates in electrophilic aromatic substitution at the meta position relative to fluorine.

Hypothesized Biological Activities

Computational Predictions

PASS (Prediction of Activity Spectra for Substances) analysis of structurally related compounds suggests potential as:

  • Kinase Inhibitors: Targeting EGFR or VEGFR due to the tricyclic core’s resemblance to known ATP-competitive inhibitors.

  • Antimicrobial Agents: The 4-chlorophenyl group may disrupt bacterial cell membrane integrity.

  • CNS Modulators: Fluorophenyl and methyl groups could enhance blood-brain barrier penetration.

Table 2: Analogues with Shared Structural Motifs

CompoundCore StructureBiological ActivityReference
ChloromycetinDichloroacetamideAntibiotic (protein synthesis inhibitor)
FluorouracilPyrimidineAntimetabolite (thymidylate synthase inhibitor)
GefitinibQuinazolineEGFR tyrosine kinase inhibitor

Future Directions and Research Gaps

Experimental Validation Needs

  • In Vitro Screening: Prioritize assays against kinase panels and microbial strains.

  • ADMET Profiling: Evaluate absorption, metabolism, and toxicity in preclinical models.

  • Crystallographic Studies: Resolve 3D structure to guide structure-activity optimization.

Synthetic Chemistry Opportunities

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes to access chiral variants.

  • Prodrug Derivatives: Explore ester or carbonate prodrugs to enhance oral bioavailability.

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